Dimethyl N-(benzamidomethyl)phosphoramidate
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Overview
Description
Dimethyl N-(benzamidomethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of dimethyl N-(benzamidomethyl)phosphoramidate can be achieved through several synthetic routes. . The reaction conditions typically require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale reactions under optimized conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Dimethyl N-(benzamidomethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .
Scientific Research Applications
Dimethyl N-(benzamidomethyl)phosphoramidate has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. Additionally, it is used in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of dimethyl N-(benzamidomethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function . This interaction is often mediated by the phosphoramidate group, which can undergo hydrolysis or other chemical transformations to exert its effects .
Comparison with Similar Compounds
Dimethyl N-(benzamidomethyl)phosphoramidate can be compared with other similar compounds such as phosphocreatine and phosphoarginine. These compounds also contain phosphoramidate groups but differ in their specific structures and applications . For example, phosphocreatine is primarily involved in energy storage in muscle tissues, while phosphoarginine plays a role in invertebrate metabolism . The unique structure of this compound allows it to interact with a broader range of biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
125376-12-7 |
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Molecular Formula |
C10H15N2O4P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
N-[(dimethoxyphosphorylamino)methyl]benzamide |
InChI |
InChI=1S/C10H15N2O4P/c1-15-17(14,16-2)12-8-11-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
DEFLBCGZEAJZOQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NCNC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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